Cyclopenol

Catalog No.
S524732
CAS No.
20007-85-6
M.F
C17H14N2O4
M. Wt
310.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenol

CAS Number

20007-85-6

Product Name

Cyclopenol

IUPAC Name

(3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1

InChI Key

BDDNYDPRCCDQQJ-PBHICJAKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(–)-Cyclopenol, NSC 604990

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC(=CC=C4)O

The exact mass of the compound Cyclopenol is 310.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 604990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclopenol is a naturally occurring 6,7-bicyclic N-methyl benzodiazepinedione alkaloid produced by Penicillium species. Structurally, it is distinguished by a rare meta-hydroxylated monoalkylated benzene ring and an epoxide moiety. In procurement and laboratory workflows, cyclopenol is primarily sourced as an analytical reference standard for fungal metabolomics, a substrate for studying cytochrome P450-mediated meta-hydroxylation, and a precursor for scaffold-morphing synthesis of quinoline alkaloids. While it shares a biosynthetic origin with cyclopenin, the presence of the meta-hydroxyl group fundamentally alters its enzymatic reactivity, downstream rearrangement products, and pharmacological potency, making it a highly specific selection for advanced chemoinformatics and biocatalysis applications [1].

Substituting cyclopenol with its direct non-hydroxylated precursor (cyclopenin) or its rearrangement products (viridicatin/viridicatol) compromises both biosynthetic assays and pharmacological screening. In biocatalysis, cyclopenin cannot replace cyclopenol because cyclopenol is the obligatory product standard required to validate the activity of rare meta-hydroxylating enzymes like VdoD. Furthermore, in synthetic scaffold morphing, utilizing cyclopenin exclusively yields the non-hydroxylated quinoline viridicatin, completely lacking the meta-hydroxy functional handle required for downstream derivatization. Pharmacologically, the absence of this hydroxyl group in cyclopenin results in a measurable drop in potency, such as a two-fold reduction in NF-κB pathway inhibition, demonstrating that these analogs are not functionally interchangeable in procurement [1].

Cytochrome P450 (VdoD) Meta-Hydroxylation Product Validation

In the elucidation of rare enzymatic meta-hydroxylation on monoalkylated benzene rings, cyclopenol serves as the essential analytical standard. Genomic and heterologous expression studies demonstrate that the cytochrome P450 enzyme VdoD specifically converts cyclopenin to cyclopenol. Without procuring cyclopenol as the validated product standard, researchers cannot accurately quantify VdoD turnover or engineer similar meta-hydroxylating biocatalysts[1].

Evidence DimensionProduct identification in VdoD enzyme assays
Target Compound DataCyclopenol (Confirmed meta-hydroxylated product standard)
Comparator Or BaselineCyclopenin (Substrate baseline)
Quantified DifferenceExclusive positive identification standard for VdoD-mediated meta-hydroxylation
ConditionsHeterologous expression in A. nidulans and LC-MS metabolomic profiling

Essential for researchers engineering rare meta-hydroxylation biocatalysts, where the precursor cannot be used as the product reference.

Precursor Specificity for Viridicatol Scaffold Morphing

Cyclopenol undergoes a remarkable ring-contraction rearrangement, catalyzed either by the enzyme cyclopenase or via acid/base mediation, to form the 6,6-bicyclic quinoline viridicatol. In contrast, its analog cyclopenin strictly rearranges to viridicatin. Procuring cyclopenol is therefore mandatory for synthesizing viridicatol, as it specifically retains the meta-hydroxyl group that is critical for subsequent structural diversification of the quinoline core [1].

Evidence DimensionRearrangement product identity
Target Compound DataYields Viridicatol (meta-hydroxylated quinoline)
Comparator Or BaselineCyclopenin (Yields Viridicatin, non-hydroxylated)
Quantified Difference100% retention of the meta-hydroxyl functional handle during scaffold morphing
ConditionsCyclopenase-mediated or acid/base-catalyzed ring contraction

Buyers targeting the synthesis of functionalized 6,6-bicyclic quinolones must procure cyclopenol to ensure the final scaffold possesses the necessary hydroxyl group.

Enhanced Inhibition of NF-κB Activation in Microglia

In comparative in vitro assays assessing the inhibition of lipopolysaccharide (LPS)-induced inflammatory mediators in microglia and RAW 264.7 cells, cyclopenol demonstrated superior potency over its non-hydroxylated counterpart. Cyclopenol inhibited the upstream signal of nuclear factor-kappa B (NF-κB) activation at a concentration of 50 μM, whereas cyclopenin required 100 μM to achieve comparable inhibition[1].

Evidence DimensionConcentration required for NF-κB upstream signal inhibition
Target Compound Data50 μM
Comparator Or BaselineCyclopenin (100 μM)
Quantified Difference2-fold higher potency for cyclopenol
ConditionsLPS-induced microglia / RAW 264.7 cell models

The 2x greater potency justifies selecting cyclopenol over its precursor for anti-inflammatory and neuroprotective drug discovery workflows.

Targeted Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B)

Beyond its anti-inflammatory profile, cyclopenol has been quantified as an inhibitor of human protein-tyrosine phosphatase 1B (PTP1B), a major target in metabolic disease research. Assays demonstrate that cyclopenol inhibits PTP1B in a dose-dependent manner with an IC50 value of 30 μM, providing a distinct enzymatic target profile that differentiates it from general fungal toxins [1].

Evidence DimensionPTP1B Inhibition (IC50)
Target Compound Data30 μM
Comparator Or BaselineGeneral inactive fungal metabolites (Baseline)
Quantified DifferenceDose-dependent inhibition at 30 μM
ConditionsIn vitro PTP1B enzyme activity assay

Validates cyclopenol as a specific hit compound for researchers screening natural products against metabolic disease targets.

Analytical Standard for Cytochrome P450 Engineering

Cyclopenol is the required reference standard for laboratories characterizing or engineering VdoD and similar cytochrome P450 enzymes capable of performing rare meta-hydroxylations on monoalkylated benzenes [1].

Precursor for Quinoline Scaffold Synthesis

In synthetic chemistry, cyclopenol is utilized as a direct precursor to generate viridicatol via acid/base-mediated or cyclopenase-catalyzed ring contraction, providing a functionalized 6,6-bicyclic quinoline core for further drug development [2].

Neuro-Inflammation Drug Discovery

Due to its quantified ability to inhibit NF-κB activation at 50 μM, cyclopenol is an ideal hit compound for screening programs targeting LPS-induced microglial inflammation and neurodegenerative diseases [3].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.09535693 Da

Monoisotopic Mass

310.09535693 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Q2498L80A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cyclopenol

Dates

Last modified: 08-15-2023
1. Mohammed, Y.S., and Luckner, M. The structure of cyclopenin and cyclopenol, metabolic products from penicillium cyclopium westling and penicillium viridicatum westling. Tetrahedron Lett. 4(28), 1953-1958 (1963).
2. Sohn, J.H., Lee, Y.-R., Lee, D.-S., et al. PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp. J. Microbiol. Biotechnol. 23(9), 1206-1211 (2013).

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